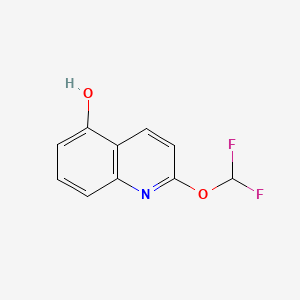

2-(Difluoromethoxy)quinolin-5-ol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(difluoromethoxy)quinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c11-10(12)15-9-5-4-6-7(13-9)2-1-3-8(6)14/h1-5,10,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLNEZHZMJUKMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)OC(F)F)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744614 | |

| Record name | 2-(Difluoromethoxy)quinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261787-21-6 | |

| Record name | 2-(Difluoromethoxy)quinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 2-(Difluoromethoxy)quinolin-5-ol

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of organic molecules. airitilibrary.comamazonaws.com It involves breaking down the target molecule into simpler, commercially available precursors through a series of logical bond disconnections, which represent the reverse of known chemical reactions. amazonaws.comillinois.edu

Identification of Key Precursors and Synthetic Disconnections

The structure of this compound allows for two primary strategic disconnections. The first and most evident disconnection is at the ether linkage of the difluoromethoxy group. This C-O bond cleavage simplifies the target molecule into two key precursors: a difluoromethylating agent and the 2,5-dihydroxyquinoline (or a protected version thereof).

A second, more fundamental disconnection involves breaking the bonds that form the quinoline (B57606) ring itself. This approach targets the synthesis of the heterocyclic core and leads back to simpler aromatic and aliphatic building blocks. By applying the principles of the Friedländer synthesis, the quinoline core can be disconnected into a substituted 2-aminobenzaldehyde (B1207257) and a ketone with an α-methylene group. organic-chemistry.orgresearchgate.net

Below is a table outlining the key precursors derived from these disconnections.

| Disconnection Strategy | Bond Cleaved | Resulting Precursors/Synthons |

| Strategy 1: Ether Bond Cleavage | C(2)-O(difluoromethoxy) | 2,5-Dihydroxyquinoline & a source of "CF2H+" |

| Strategy 2: Quinoline Ring Cleavage | C(2)-C(3) and N(1)-C(8a) | 2-Amino-6-hydroxybenzaldehyde (B11922721) & a 2-carbon carbonyl compound |

Strategies for Incorporating the Difluoromethoxy Moiety

The difluoromethoxy (OCF2H) group is a valuable substituent in medicinal chemistry, as its incorporation can enhance metabolic stability, improve cell membrane permeability, and adjust pharmacokinetic properties. nih.govgoogle.com Several methods have been developed for its introduction into organic molecules.

The most direct method to form the 2-(difluoromethoxy) moiety on the quinoline scaffold is through the direct difluoromethylation of a hydroxyl group at the 2-position. This transformation is typically achieved by reacting the corresponding quinolinol with a suitable difluoromethylating agent. A variety of reagents have been developed for this purpose, moving from ozone-depleting gases to more modern, bench-stable solids. nih.govrsc.org The reaction of phenols to form aryl difluoromethyl ethers is a well-established transformation. orgsyn.org

| Reagent | Description |

| Chlorodifluoromethane (ClCF2H) | Also known as Freon 22, it is a gaseous reagent that has been historically used but is now largely phased out due to its ozone-depleting potential. acs.orgnih.gov |

| Sodium Chlorodifluoroacetate (ClCF2CO2Na) | A readily available and bench-stable solid that serves as a difluorocarbene precursor upon heating. orgsyn.org |

| Diethyl (bromodifluoromethyl)phosphonate | Used with a base to achieve difluoromethylation of hydroxyl groups. nih.gov |

The mechanism for the difluoromethylation of phenols often proceeds through the generation of difluorocarbene (:CF2) as a key intermediate. orgsyn.org This highly reactive species can then insert directly into the O-H bond of the hydroxyl group. Difluorocarbene is noted for its unusual stability and electrophilicity compared to other carbenes, a result of the electronic effects of the attached fluorine atoms. orgsyn.org

The generation of difluorocarbene from a source like sodium chlorodifluoroacetate occurs via a decarboxylation reaction upon heating. orgsyn.org This method provides an operationally simple alternative to using gaseous or organometallic reagents. orgsyn.org The subsequent insertion into the phenolic O-H bond is an efficient way to form the aryl difluoromethyl ether linkage. researchgate.net

Exploration of Novel Synthetic Pathways to the Quinoline Core

The quinoline ring system is a prevalent scaffold in biologically active compounds, making its synthesis a crucial area of heterocyclic chemistry. jk-sci.com

Friedländer Synthesis and its Adaptations for Quinoline Derivatives

The Friedländer synthesis is a classical and widely used method for constructing quinoline derivatives. jk-sci.comwikipedia.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a second carbonyl compound containing a reactive α-methylene group. organicreactions.org This process can be catalyzed by either acids or bases and is valued for its operational simplicity and the accessibility of its starting materials. researchgate.netjk-sci.com

The reaction can proceed through two primary mechanistic pathways. In the first, an initial aldol (B89426) addition between the two carbonyl partners is followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the amine and the ketone, followed by an intramolecular aldol condensation to form the heterocyclic ring. wikipedia.org

To construct the specific 5-hydroxyquinoline (B119867) core required for the target molecule, an adaptation of the Friedländer synthesis would be employed. This would involve the reaction of 2-amino-6-hydroxybenzaldehyde with a suitable two-carbon carbonyl component, such as acetaldehyde (B116499) or a synthetic equivalent, under acidic or basic conditions.

| Feature | Description |

| Reactants | A 2-aminoaryl aldehyde or ketone and a carbonyl compound with an α-methylene group. organic-chemistry.org |

| Catalysts | The reaction can be promoted by acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or bases (e.g., sodium hydroxide, pyridine). jk-sci.comwikipedia.org |

| Reaction Type | Condensation reaction followed by intramolecular cyclization and dehydration. jk-sci.com |

| Products | Substituted quinoline derivatives. jk-sci.com |

| Variations | Related named reactions include the Pfitzinger reaction and the Niementowski quinoline synthesis. wikipedia.orgorganicreactions.org |

Knorr Quinoline Synthesis for Quinolin-5-ol Derivatives

The Knorr quinoline synthesis, first described by Ludwig Knorr in 1886, is a powerful intramolecular reaction for converting β-ketoanilides into 2-hydroxyquinolines. wikipedia.orgiipseries.org The reaction typically proceeds via the condensation of a β-ketoester with an arylamine, followed by cyclization of the resulting anilide in the presence of a strong acid, such as sulfuric acid. wikipedia.orgmdpi.com

The general mechanism involves the formation of a β-ketoanilide from an aniline (B41778) and a β-ketoester. This intermediate is then treated with a strong acid, which promotes cyclization through electrophilic aromatic substitution, followed by dehydration to yield the 2-hydroxyquinoline (B72897) product. wikipedia.org The reaction conditions, particularly the amount and type of acid, can be crucial. For instance, using a large excess of polyphosphoric acid (PPA) with benzoylacetanilide favors the formation of the 2-hydroxyquinoline, whereas smaller amounts may lead to a competing reaction that yields the 4-hydroxyquinoline (B1666331) isomer. wikipedia.org For preparative purposes, triflic acid has also been recommended as an effective catalyst for the Knorr cyclization. wikipedia.org

While the Knorr synthesis is a staple for 2-hydroxyquinolines, its application to quinolin-5-ol derivatives requires the use of an appropriately substituted aniline, specifically an aminophenol. For the synthesis of a quinolin-5-ol backbone, a meta-aminophenol derivative would be the logical starting material. The hydroxyl group would need to be protected during the strongly acidic cyclization step to prevent unwanted side reactions.

Table 1: Key Features of the Knorr Quinoline Synthesis

| Feature | Description |

|---|---|

| Reactants | Arylamine and a β-ketoester |

| Product | 2-Hydroxyquinoline |

| Catalyst | Strong acid (e.g., H₂SO₄, PPA, Triflic Acid) |

| Key Intermediate | β-ketoanilide |

| Mechanism Step | Electrophilic aromatic substitution and dehydration |

Multi-Component Reactions for Hexahydroquinoline Skeletons

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate complex molecular scaffolds from simple precursors. nih.govnih.gov MCRs are particularly well-suited for creating libraries of structurally diverse compounds for drug discovery.

Several named MCRs, such as the Hantzsch, Biginelli, and Ugi reactions, are fundamental in heterocyclic synthesis. nih.gov For the construction of quinoline and its partially saturated derivatives like hexahydroquinolines, MCRs offer a convergent and powerful approach. A typical MCR for a polyhydroquinoline skeleton might involve the reaction of an aromatic aldehyde, an amine, dimedone, and a compound with an active methylene (B1212753) group, such as malononitrile. This one-pot condensation, often under thermal or catalytic conditions, can rapidly assemble the hexahydroquinoline core.

The Povarov reaction, another three-component reaction, can be employed to synthesize tetrahydroquinoline derivatives by reacting an aniline, an aldehyde, and an electron-rich alkene. nih.gov The versatility of MCRs allows for the integration of various functional groups, which can be valuable for tuning the biological and physicochemical properties of the final molecules. nih.gov

Palladium- or Copper-Catalyzed Cyclization Approaches

Modern synthetic chemistry heavily relies on transition-metal catalysis, with palladium and copper being at the forefront of methods for constructing heterocyclic rings like quinolines. mdpi.com These catalytic systems often operate under milder conditions than classical methods and exhibit high functional group tolerance. scispace.com

Palladium-Catalyzed Approaches: Palladium catalysts are widely used for quinoline synthesis through various cyclization strategies. One notable method is the oxidative cyclization of aryl allyl alcohols with anilines, which proceeds without the need for acids or bases and tolerates a range of functional groups. scispace.comrsc.org Other palladium-catalyzed reactions include carbonylative annulation of alkyne-tethered o-iodoanilines and tandem reactions involving amidation and aldol condensation. nih.gov These methods often involve the formation of C-N and C-C bonds in a sequential or cascade manner to build the quinoline core. For instance, a process involving the Heck coupling of iodoanilines with methyl acrylate, followed by an acid-catalyzed cyclization, yields quinolin-2(1H)-ones. nih.gov

Copper-Catalyzed Approaches: Copper catalysts offer a cost-effective and efficient alternative for quinoline synthesis. Copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes can produce a variety of quinoline derivatives. rsc.org Another approach is the indirect Friedländer synthesis, where a copper N-heterocyclic carbene complex catalyzes the reaction of 2-aminobenzyl alcohols with ketones, using DMSO as an oxidant at room temperature. rsc.orgnih.gov Copper-catalyzed annulation reactions, such as the reaction of ketone oxime acetates with ortho-trifluoroacetyl anilines, have also been developed to produce functionalized quinolines. mdpi.com

Table 2: Comparison of Catalytic Cyclization Approaches

| Catalyst | Typical Starting Materials | Key Advantages |

|---|---|---|

| Palladium | Aryl allyl alcohols, anilines, o-iodoanilines | High functional group tolerance, mild reaction conditions, diverse reaction pathways (e.g., Heck coupling, carbonylative annulation). scispace.comrsc.orgnih.gov |

| Copper | Enaminones, 2-halobenzaldehydes, 2-aminobenzyl alcohols, ketones | Cost-effective, environmentally benign, suitable for domino and one-pot reactions. rsc.orgrsc.orgnih.gov |

Synthesis of this compound

The synthesis of the target molecule, this compound (CAS Number: 1261787-21-6), is not explicitly detailed in readily available scientific literature. matrixscientific.com However, a plausible synthetic route can be designed by combining established methodologies for quinoline ring formation and difluoromethoxylation. The key steps would involve the construction of a suitable quinolinol precursor followed by the introduction of the difluoromethoxy group.

A likely precursor for this synthesis is 2-hydroxyquinolin-5-ol. This precursor could potentially be synthesized via a Knorr-type reaction using a protected 3-aminophenol (B1664112) derivative. Once the 2,5-dihydroxyquinoline scaffold is obtained, the selective introduction of the difluoromethoxy group at the 2-position becomes the critical challenge.

The introduction of a difluoromethoxy (OCF₂H) group onto a heterocyclic ring is a specialized transformation. The OCF₂H group is valued in medicinal chemistry as it can act as a lipophilic hydrogen bond donor and a metabolically stable isostere for other functional groups. nih.govcas.cn

Direct O-difluoromethylation of a hydroxyl group is a common strategy. For a precursor like 2-hydroxyquinolin-5-ol, selective difluoromethylation of the 2-hydroxyl group over the 5-hydroxyl group would be necessary. The 2-hydroxyquinoline exists in tautomeric equilibrium with the 2-quinolone form, which might influence reactivity.

A potential method for difluoromethylation involves reagents like diethyl (bromodifluoromethyl)phosphonate in the presence of a base. nih.gov Another approach could utilize TMSCF₂Br (bromotrifluoromethylsilane) with a suitable base; the chemoselectivity of this reagent for N- versus O-difluoromethylation in quinolinones can be controlled by adjusting the base, solvent, and temperature. acs.org Visible-light photoredox catalysis has also emerged as a powerful tool for the synthesis of difluoromethoxylated compounds under mild conditions. nih.gov

Optimization of the reaction would involve screening various difluoromethylating agents, bases (e.g., K₂CO₃, Cs₂CO₃, NaH), solvents (e.g., DMF, acetonitrile, THF), and temperatures to achieve high yield and regioselectivity for the desired O-alkylation at the C2 position. Protection of the 5-hydroxyl group might be necessary to prevent competing reactions.

The yield and selectivity of the difluoromethoxy installation are critical for the successful synthesis of this compound. The main challenge is achieving selective O-difluoromethylation at the 2-position without affecting the 5-hydroxyl group or the quinoline nitrogen.

The electronic properties of the quinoline ring influence the reactivity of the different positions. The 2-position in a quinoline ring is electron-deficient, which might affect the nucleophilicity of an adjacent hydroxyl group. The tautomerism between the 2-hydroxyquinoline and 2-quinolone forms means that both N- and O-alkylation are possible outcomes. As reported for similar systems, O-difluoromethylation is often favored under specific conditions, such as using a strong base in an appropriate solvent. acs.org

Achieving high selectivity might require a protecting group strategy. For example, the 5-hydroxyl group could be protected with a robust group that can withstand the difluoromethylation conditions and be selectively removed afterward. The yield of such reactions for difluoromethoxylation of phenols can range from moderate to good, depending on the substrate and the chosen method. nih.gov

Table 3: Potential Reagents for Difluoromethoxy Installation

| Reagent | Typical Conditions | Potential Advantages/Disadvantages |

|---|---|---|

| Diethyl (bromodifluoromethyl)phosphonate | Base (e.g., KOH) in MeCN/H₂O | Moderate yields reported for similar transformations. nih.gov |

| TMSCF₂Br | Base (e.g., K₂CO₃, DBU), Solvent (e.g., DMF, MeCN) | Chemoselectivity (N- vs. O-alkylation) can be tuned by reaction conditions. acs.org |

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is dictated by its three key structural components: the quinoline nucleus, the phenolic hydroxyl group at the 5-position, and the difluoromethoxy group at the 2-position.

Reactions involving the quinoline ring: The quinoline ring system is aromatic and can undergo electrophilic aromatic substitution. The electron-donating hydroxyl and difluoromethoxy groups will influence the position of substitution, likely directing incoming electrophiles to the benzene (B151609) portion of the ring system. The difluoromethoxy group is generally considered to be weakly deactivating due to the electron-withdrawing nature of the fluorine atoms.

Reactions involving the 5-hydroxyl group: The phenolic hydroxyl group at the 5-position is a versatile functional handle for derivatization. It can undergo a variety of reactions, including:

O-Alkylation: Reaction with alkyl halides in the presence of a base to form ethers.

O-Acylation: Reaction with acyl chlorides or anhydrides to form esters.

Etherification: For example, in a Mitsunobu reaction. These derivatizations would allow for the modification of the molecule's properties, which is a common strategy in medicinal chemistry to improve factors like solubility or bioavailability.

Reactivity of the 2-difluoromethoxy group: The difluoromethoxy group is generally stable under many reaction conditions, which is one of its attractive features as a substituent in drug design. nih.gov It is significantly more stable to metabolic degradation than a simple methoxy (B1213986) group. However, under harsh acidic or basic conditions, cleavage of the ether linkage could potentially occur. The presence of two fluorine atoms also imparts unique electronic properties to the 2-position of the quinoline ring.

The interplay of these functional groups provides a rich platform for further chemical modification to explore structure-activity relationships in various biological contexts.

Functionalization of the Hydroxyl Group at C-5

The phenolic hydroxyl group at the C-5 position is a prime site for modification, allowing for the introduction of various functionalities through well-established reactions.

The hydroxyl group of this compound can readily undergo etherification to form corresponding ethers. Standard Williamson ether synthesis conditions, involving a base such as sodium or potassium carbonate and an alkyl halide in a polar aprotic solvent, are generally applicable.

Esterification of the C-5 hydroxyl group provides another avenue for derivatization. This transformation can be achieved through several methods, including reaction with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534). medcraveonline.com Another common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. A more modern and milder approach is the Steglich esterification, which utilizes a carbodiimide (B86325) (like DCC or EDC) and a catalyst (such as DMAP) to facilitate the reaction between the carboxylic acid and the alcohol under neutral conditions. researchgate.net This method is particularly useful for sensitive substrates. researchgate.net

These reactions allow for the introduction of a wide array of alkyl and acyl groups, modifying the lipophilicity and steric profile of the parent molecule. medcraveonline.commedcraveonline.com

Table 1: Representative Esterification and Etherification Reactions for Phenolic Hydroxyl Groups

| Reaction Name | Reagents | Catalyst | Conditions | Product Type |

|---|---|---|---|---|

| Williamson Ether Synthesis | Alkyl Halide, Base (e.g., K₂CO₃) | --- | Aprotic Solvent (e.g., DMF, Acetone) | Ether |

| Acylation | Acyl Chloride or Anhydride, Base (e.g., Pyridine) | --- | Inert Solvent (e.g., DCM) | Ester |

Note: This table represents general conditions and may require optimization for this compound.

The Mitsunobu reaction offers a powerful and versatile method for the functionalization of alcohols, including the phenolic hydroxyl group of this compound. wikipedia.orgorganic-chemistry.org This reaction facilitates the conversion of alcohols into a variety of other functional groups, such as esters and ethers, by reacting the alcohol with a suitable nucleophile in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry for chiral alcohols, which, while not applicable to the achiral C-5 hydroxyl group, highlights its SN2 character. organic-chemistry.orgnih.gov The reaction mechanism involves the activation of the hydroxyl group by a phosphonium (B103445) intermediate, making it a good leaving group for subsequent nucleophilic attack. organic-chemistry.org

For the reaction to be successful, the nucleophile should generally have a pKa of less than 13. chem-station.com This makes it suitable for a wide range of carboxylic acids (for ester formation) and other acidic pronucleophiles. nih.govchem-station.com The reaction is performed under mild, neutral conditions, which is advantageous for substrates with sensitive functional groups. chem-station.com

Table 2: Key Components and Products of the Mitsunobu Reaction

| Component | Example | Role |

|---|---|---|

| Substrate | This compound | Alcohol |

| Reagent 1 | Triphenylphosphine (PPh₃) | Activates the alcohol |

| Reagent 2 | Diethyl azodicarboxylate (DEAD) | Oxidant, facilitates PPh₃ activation |

| Nucleophile | Carboxylic Acid, Phthalimide, Thiol | Replaces the hydroxyl group |

Note: The choice of nucleophile determines the final product.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system has a distinct reactivity pattern towards aromatic substitution. The benzene ring is generally more susceptible to electrophilic attack, while the pyridine ring is more prone to nucleophilic attack. researchgate.net

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation, the substitution typically occurs on the electron-rich benzene portion of the quinoline ring. iust.ac.irwikipedia.org For an unsubstituted quinoline, electrophiles preferentially attack the C-5 and C-8 positions. researchgate.netiust.ac.ir In the case of this compound, the existing substituents will direct further substitution. The C-5 hydroxyl group is a strong activating, ortho-, para-director. The C-2 difluoromethoxy group is expected to be deactivating due to the electron-withdrawing nature of the fluorine atoms. Therefore, electrophilic attack is strongly directed to the C-6 and C-8 positions, activated by the powerful C-5 hydroxyl group.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring of the quinoline nucleus is electron-deficient and thus susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. researchgate.net However, in this compound, the C-2 position is already substituted. While direct nucleophilic displacement of the difluoromethoxy group is unlikely under standard SNAr conditions, reactions can be directed to other positions. For instance, Vicarious Nucleophilic Substitution (VNS) of hydrogen allows for the introduction of nucleophiles onto electron-deficient aromatic rings, a reaction that has been studied in nitroquinolines. nih.gov The success and regioselectivity of such reactions on the target molecule would depend on the specific nucleophile and reaction conditions. nih.govnih.gov

Modifications and Stability of the Difluoromethoxy Group

The difluoromethoxy (OCF₂H) group is generally considered a metabolically stable bioisostere for a methoxy or hydroxyl group. nih.gov It imparts unique electronic properties and increased lipophilicity to the molecule. mdpi.com

The stability of the difluoromethoxy group is significant. Studies on the stability of various fluoroalkyl groups on aromatic rings have shown that they are generally robust. rsc.org The C-F bond is very strong, making the group resistant to many chemical conditions. mdpi.com The difluoromethyl group (CF₂H) has been found to be more chemically resistant to defluorination under both acidic and basic conditions compared to monofluorinated groups. researchgate.net The OCF₂H group is generally stable to metabolic O-demethylation, a common pathway for methoxy groups. nih.gov

Regioselective Functionalization Strategies

Beyond classical substitution reactions, modern synthetic methods offer sophisticated strategies for the regioselective functionalization of the quinoline scaffold. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for introducing substituents at specific positions, often with high selectivity that is complementary to traditional methods. mdpi.comnih.gov

These methods can enable functionalization at nearly all positions of the quinoline ring, depending on the catalyst, directing group, and reaction conditions. mdpi.com For this compound, the nitrogen atom of the quinoline ring or the C-5 hydroxyl group could potentially act as directing groups to guide a metal catalyst to specific C-H bonds, for example, at the C-8 position. acs.orgresearchgate.net

Another approach involves directed ortho-metalation (DoM). While direct lithiation of quinoline can be complicated, the use of specific directing groups can achieve high regioselectivity. iust.ac.ir Alternatively, halogen-metal exchange on a pre-halogenated derivative of this compound, followed by reaction with an electrophile, provides a reliable route to specifically substituted analogues. Magnesiation using reagents like TMPMgCl·LiCl has also been shown to be effective for the regioselective functionalization of quinolines. acs.org

Table 3: Modern Regioselective Functionalization Strategies

| Strategy | Description | Potential Target Site(s) |

|---|---|---|

| C-H Activation | Transition metal-catalyzed direct functionalization of a C-H bond. | C-4, C-8, etc., depending on directing group and catalyst. mdpi.comnih.gov |

| Directed ortho-Metalation (DoM) | Deprotonation at a position ortho to a directing group using a strong base. | C-4, C-6 (directed by C-5 OH). |

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of synthetic products derived from this compound are critical steps to obtain materials of high purity for analysis and further use. The choice of technique depends on the physical properties of the product (e.g., solid or oil, polarity, solubility) and the nature of the impurities.

Crystallization: For solid products, recrystallization is a common and effective method for purification. The selection of an appropriate solvent or solvent system is key. The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot. Mixtures of solvents like ethyl acetate/hexane are often employed. researchgate.net

Chromatography: Column chromatography is the most widely used purification technique for both solid and oil products in synthetic organic chemistry. ijcce.ac.ir

Normal-Phase Chromatography: Silica (B1680970) gel is the most common stationary phase. Elution is carried out with a non-polar solvent system (e.g., hexane/ethyl acetate), with the polarity gradually increased to elute compounds based on their polarity. ijcce.ac.ir For basic compounds like quinolines, which can interact strongly with acidic silica, the silica gel may be deactivated with a base like triethylamine to prevent streaking and decomposition. reddit.com

Reverse-Phase Chromatography: C18-functionalized silica is used as the stationary phase with polar solvent systems (e.g., water/acetonitrile or water/methanol). This method is effective for purifying highly polar or water-soluble compounds.

Other Stationary Phases: Alumina (basic or neutral) can be an alternative to silica, especially for acid-sensitive compounds. reddit.com

Other Techniques:

Acid-Base Extraction: The basic nitrogen of the quinoline ring allows for purification by extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the quinoline derivative into the aqueous phase as a salt. After separating the layers, the aqueous layer is basified, and the purified product is re-extracted into an organic solvent.

Distillation/Sublimation: For thermally stable and volatile compounds, distillation (e.g., Kugelrohr for small scales) or sublimation under high vacuum can be effective purification methods. reddit.com

The purification of some quinoline derivatives can be challenging due to instability on silica gel or in certain solvents. reddit.com Therefore, careful selection and optimization of the purification method are essential.

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. A suite of NMR experiments would be necessary for the complete and unambiguous assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals in 2-(Difluoromethoxy)quinolin-5-ol.

The initial structural verification would begin with one-dimensional (1D) ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their coupling interactions with neighboring protons. The broadband-decoupled ¹³C NMR spectrum would reveal the number of unique carbon atoms. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further differentiate between CH, CH₂, and CH₃ groups. libretexts.org

To definitively assign each signal, two-dimensional (2D) NMR experiments are essential. rsc.orggoogle.com A Correlation Spectroscopy (COSY) experiment would establish proton-proton (¹H-¹H) coupling networks, crucial for identifying adjacent protons on the quinoline (B57606) ring. rsc.org Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would then correlate each proton with its directly attached carbon atom. Finally, Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range correlations (typically over 2-3 bonds) between protons and carbons, which is vital for assigning quaternary carbons and piecing together the molecular fragments. google.comnih.gov

Table 1: Predicted NMR Data Acquisition Strategy for this compound

| Experiment | Purpose | Information Gained |

|---|---|---|

| ¹H NMR | Identify proton environments | Chemical shift, integration (proton count), coupling constants (J-values) |

| ¹³C NMR | Identify carbon environments | Chemical shift for all carbon atoms |

| DEPT-135/90 | Determine carbon type | Differentiates between CH₃, CH₂, CH, and quaternary carbons |

| COSY | Map ¹H-¹H connectivities | Identifies protons on adjacent carbons within the quinoline ring system |

| HSQC | Correlate ¹H and ¹³C nuclei | Links protons to their directly bonded carbons |

| HMBC | Map long-range ¹H-¹³C connectivities | Assigns quaternary carbons and confirms fragment assembly |

To understand the spatial arrangement of the atoms, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. rsc.orghmdb.ca These experiments detect through-space interactions between protons that are close to each other, irrespective of whether they are connected through bonds. hmdb.ca For this compound, NOESY/ROESY data would be critical for determining the preferred conformation of the difluoromethoxy group relative to the quinoline ring. For instance, correlations between the methoxy (B1213986) proton and protons on the quinoline core would define its spatial orientation.

Given the presence of a difluoromethoxy group, ¹⁹F NMR spectroscopy is an indispensable tool. huji.ac.ilnih.gov The ¹⁹F nucleus is highly sensitive and exhibits a wide range of chemical shifts, making it an excellent probe of the local electronic environment. huji.ac.ilnih.gov A standard ¹⁹F NMR spectrum of this compound would show a characteristic signal for the two equivalent fluorine atoms. The key feature would be its coupling to the geminal proton of the difluoromethoxy group (a ²J_HF coupling), which would split the fluorine signal into a doublet and the corresponding proton signal in the ¹H NMR into a triplet. rsc.org The chemical shift of the fluorine signal provides insight into the electronic effects of the quinoline ring system on the -OCHF₂ group. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

While NMR provides detailed information about the structure in solution, X-ray crystallography offers a precise map of the molecule's architecture in the solid, crystalline state. nih.govresearchgate.net This technique would require growing a suitable single crystal of this compound.

The presence of the hydroxyl group at the 5-position and the quinoline nitrogen allows for the possibility of tautomerism, such as the quinolinol and quinolone forms. X-ray crystallography can unambiguously determine which tautomer exists in the crystal lattice. hnue.edu.vnnih.gov Furthermore, this analysis would reveal the intricate network of intermolecular interactions, particularly hydrogen bonds. The hydroxyl group (-OH) is a strong hydrogen bond donor, and the quinoline nitrogen and oxygen atoms are potential acceptors. The difluoromethyl group (CF₂H) can also act as a weak hydrogen bond donor. researchgate.net Mapping these hydrogen bonds is crucial for understanding the crystal packing and the forces governing the solid-state structure.

The crystallographic data would provide precise bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's conformation. researchgate.net This would definitively establish the orientation of the difluoromethoxy substituent relative to the plane of the quinoline ring in the solid state. This information serves as a valuable comparison to the dynamic conformational preferences observed in solution via NMR studies. acs.org

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition from its exact mass. mdpi.comgoogle.com For this compound, HRMS can distinguish its molecular formula, C₁₀H₇F₂NO₂, from other potential formulas with the same nominal mass. The calculated exact mass provides a high degree of confidence in the compound's identity.

In addition to molecular formula determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. msu.edu The process involves ionizing the molecule and analyzing the mass-to-charge ratio of the resulting fragments. While specific fragmentation data for this compound is not widely published, a probable pathway can be inferred from the known behavior of quinolines and ethers. The molecular ion [M]⁺ would be expected to undergo characteristic fragmentation, such as the loss of the difluoromethoxy group or cleavage of the quinoline ring structure. The fragmentation of phenolic compounds often involves the loss of carbon monoxide (CO). researchgate.net

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure/Loss |

| [M]⁺ | Molecular Ion |

| [M-CHF₂O]⁺ | Loss of the difluoromethoxy radical |

| [M-CO]⁺˙ | Loss of carbon monoxide from the phenol (B47542) ring |

| [M-H]⁻ | Deprotonated molecular ion (in negative ion mode) |

This table is based on theoretical fragmentation patterns and general principles of mass spectrometry.

Advanced Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful method for identifying functional groups and probing intermolecular forces within a molecule. americanpharmaceuticalreview.comnih.gov These techniques measure the vibrational frequencies of bonds, which are unique to the types of atoms and the nature of the bonds connecting them. americanpharmaceuticalreview.comnih.gov

For this compound, FTIR and Raman spectra would exhibit characteristic bands corresponding to its distinct structural features. The hydroxyl (-OH) group would produce a broad absorption band in the FTIR spectrum, typically in the range of 3200-3600 cm⁻¹, due to hydrogen bonding. researchgate.net The precise position and shape of this band can provide information about the strength of intermolecular hydrogen bonds. americanpharmaceuticalreview.com The C-O stretching vibration of the phenol and the ether linkage would also be observable.

The quinoline ring system would give rise to a series of sharp peaks corresponding to C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations around 3000-3100 cm⁻¹. mdpi.com The difluoromethoxy group (-OCHF₂) would be identified by strong C-F stretching vibrations, typically found in the 1000-1200 cm⁻¹ region. mdpi.com

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. researchgate.netspectroscopyonline.com While O-H stretching is often weak in Raman spectra, the aromatic ring vibrations and C-F bonds are typically strong, aiding in a comprehensive structural confirmation. nih.govnih.gov Analysis of peak shifts in different solvents or at varying concentrations can further elucidate intermolecular interactions. americanpharmaceuticalreview.comdntb.gov.ua

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H (Phenol) | Stretching (H-bonded) | 3200-3600 (broad) | Weak |

| C-H (Aromatic) | Stretching | 3000-3100 | 3000-3100 |

| C=C, C=N (Quinoline) | Ring Stretching | 1450-1600 | 1450-1600 (strong) |

| C-O (Phenol, Ether) | Stretching | 1200-1300 | Moderate |

| C-F (Difluoromethoxy) | Stretching | 1000-1200 (strong) | 1000-1200 (strong) |

This table presents expected vibrational frequencies based on data from analogous compounds and general spectroscopic principles. mdpi.comnih.govresearchgate.net

Mechanistic Investigations of Biological Interactions and Activities

Elucidation of Molecular Targets and Binding Mechanisms

The quinoline (B57606) ring system is known to interact with several key biological macromolecules. The planar nature of this heterocyclic system allows it to engage with enzymes and nucleic acids through various non-covalent interactions.

Enzyme Inhibition Studies (in vitro, mechanistic focus)

Quinoline derivatives are recognized as potent inhibitors of several enzyme classes, particularly those involved in cell proliferation and survival, such as protein kinases and topoisomerases.

Protein Kinase Inhibition: The difluoromethoxy group is a feature often incorporated into the design of modern kinase inhibitors. It is plausible that 2-(Difluoromethoxy)quinolin-5-ol could act as a competitive inhibitor at the ATP-binding site of various protein kinases. The quinoline scaffold can mimic the adenine (B156593) ring of ATP, forming hydrogen bonds with the hinge region of the kinase domain, while the difluoromethoxy substituent could occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity.

Topoisomerase Inhibition: Many quinoline-based compounds function as topoisomerase inhibitors, which are crucial enzymes that manage DNA topology during replication and transcription. wikipedia.org These agents can stabilize the transient covalent complex formed between the topoisomerase and DNA, leading to DNA strand breaks that cannot be re-ligated. wikipedia.org This action ultimately triggers programmed cell death. wikipedia.org

Illustrative Data for Related Quinoline Derivatives: Enzyme Inhibition

| Compound Class | Target Enzyme | IC₅₀ (µM) | Mechanism of Action |

| Pyrazolo[4,3-f]quinoline derivative (2E) | Topoisomerase IIα | ~11.7 (at 100 µM dose) | Inhibition of enzyme's catalytic activity |

| 4-(2-fluorophenoxy)quinoline derivative (16) | c-Met kinase | 0.0011 | ATP-competitive inhibition |

Note: The data presented in this table is for structurally related quinoline compounds and is intended to be illustrative of the potential activities of the quinoline scaffold. It does not represent experimental data for this compound.

Receptor Binding Profiling (in vitro, mechanistic focus)

While direct receptor binding is a less commonly cited mechanism for simple quinoline derivatives compared to enzyme inhibition, the possibility cannot be entirely dismissed. In vitro receptor binding assays, typically employing radiolabeled ligands, could be used to screen this compound against a panel of receptors. nih.gov Such studies would involve incubating the compound with membranes or cells expressing the target receptor and measuring its ability to displace a known high-affinity radioligand. nih.govnih.gov This would determine if the compound has any significant agonist or antagonist activity at various receptor types, such as G-protein coupled receptors (GPCRs) or nuclear receptors.

DNA/RNA Interaction Mechanisms (e.g., intercalation, topoisomerase inhibition)

The planar aromatic structure of the quinoline nucleus is a key feature that enables it to interact directly with nucleic acids.

DNA Intercalation: One of the primary mechanisms by which planar molecules like quinolines exert cytotoxic effects is through DNA intercalation. nih.gov This process involves the insertion of the flat aromatic ring system between the base pairs of the DNA double helix. nih.gov This interaction can cause local distortions in the DNA structure, interfering with the processes of replication and transcription and potentially leading to the activation of DNA damage response pathways. Spectroscopic methods, such as UV-Visible and fluorescence spectroscopy, alongside molecular modeling, are often used to confirm and characterize these binding events. nih.gov

Topoisomerase Poisoning: As mentioned previously, beyond direct enzyme inhibition, quinoline derivatives can act as "topoisomerase poisons." In this mechanism, the compound intercalates into the DNA at the site of the enzyme-DNA complex. This stabilizes the "cleavable complex," preventing the enzyme from re-ligating the DNA strand breaks it creates, which is a fatal event for the cell. wikipedia.org

Cellular Pathway Modulation Studies (in vitro and pre-clinical models, mechanistic focus)

The interaction of a compound with its molecular targets initiates a cascade of downstream cellular events. For quinoline derivatives, these often converge on pathways controlling cell death and proliferation.

Investigations into Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a common outcome following treatment with cytotoxic quinoline compounds. This can be triggered through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, such as DR5. nih.gov Some compounds can upregulate the expression of these receptors on the cell surface, sensitizing the cells to apoptosis.

Intrinsic Pathway: This pathway is governed by the mitochondria and regulated by the Bcl-2 family of proteins. Pro-apoptotic stimuli can lead to the release of cytochrome c from the mitochondria into the cytoplasm. This, in turn, triggers the activation of a caspase cascade (e.g., caspase-9 and caspase-3), culminating in the execution phase of apoptosis, characterized by DNA fragmentation and cell dismantling. nih.gov A study on the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine demonstrated that it induced apoptosis via the activation of Caspase-3 and cleavage of PARP in pancreatic cancer cells. nih.gov

Illustrative Data for Related Quinoline Derivatives: Apoptosis Induction

| Compound | Cell Line | Key Apoptotic Marker | Pathway Implication |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine | PANC-1, MIA PaCa-2 | Caspase-3 activation, PARP cleavage | Intrinsic/Execution Pathway |

Note: The data presented in this table is for a structurally related quinoline compound and is intended to be illustrative of the potential activities of the quinoline scaffold. It does not represent experimental data for this compound.

Cell Cycle Regulation Analysis

Many anticancer agents, including numerous quinoline derivatives, exert their effects by disrupting the normal progression of the cell cycle. frontiersin.org The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of cell division.

Cell Cycle Arrest: Compounds can induce cell cycle arrest at specific phases (e.g., G1, S, or G2/M), preventing cells from dividing. nih.gov This arrest can be a direct consequence of DNA damage (via topoisomerase inhibition or intercalation) or the inhibition of kinases essential for cell cycle progression (e.g., cyclin-dependent kinases, CDKs). nih.gov For example, analysis of HT-29 colon cancer cells treated with a fraction from Toddalia asiatica containing quinoline alkaloids showed a significant increase in the cell population at the G2/M phase. frontiersin.org The mechanism often involves the modulation of key regulatory proteins such as cyclins, CDKs, and CDK inhibitors. nih.gov Flow cytometry analysis of DNA content is a standard method to determine the specific phase of cell cycle arrest. frontiersin.org

Autophagy Modulation Pathways

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. nih.gov Its dysregulation is implicated in a variety of diseases, making it a key target for therapeutic intervention. The modulation of autophagy by small molecules can occur through various signaling pathways, with the mTOR (mammalian target of rapamycin) pathway being a central regulator.

The quinoline nucleus, present in this compound, has been identified in compounds that modulate autophagy. It is hypothesized that this compound may influence autophagic flux. Potential mechanisms could involve the inhibition of the PI3K/AKT/mTOR signaling cascade, a key pathway that suppresses autophagy. By inhibiting this pathway, the compound could lead to the upregulation of autophagy, promoting the clearance of aggregated proteins and damaged organelles. Another potential mechanism is the modulation of autophagy-related gene (Atg) expression, which is crucial for the formation of the autophagosome.

Further investigation into the specific effects of this compound on autophagy would involve monitoring the formation of autophagosomes and the processing of autophagy markers such as LC3-II and p62. An increase in the LC3-II/LC3-I ratio and degradation of p62 would suggest an induction of autophagic flux. mdpi.com

| Pathway Component | Potential Effect of this compound | Expected Outcome on Autophagy |

| PI3K/AKT/mTOR | Inhibition | Induction |

| Beclin-1 Complex | Upregulation | Induction |

| ATG Proteins | Increased Expression/Activity | Enhanced Autophagosome Formation |

Structure-Mechanism Relationships (SMR)

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Understanding the relationship between a compound's structural features and its mechanism of action is crucial for the design of more potent and selective therapeutic agents.

The chemical architecture of this compound presents several key features that are likely to be critical for its biological activity:

Quinoline Scaffold : This planar, aromatic heterocyclic system can participate in π-π stacking and hydrophobic interactions with biological targets. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor.

5-hydroxyl (-OH) Group : This phenolic hydroxyl group is a key functional group that can act as both a hydrogen bond donor and acceptor. This feature is often crucial for anchoring a molecule within the binding site of a protein. Polyhydroxylated phenolic compounds are known for their ability to scavenge free radicals. dntb.gov.ua

2-difluoromethoxy (-OCHF₂) Group : This substituent significantly influences the electronic properties and lipophilicity of the molecule.

The difluoromethoxy group at the 2-position of the quinoline ring is expected to have a profound impact on the compound's interaction with biological targets. The high electronegativity of the fluorine atoms makes the difluoromethoxy group a strong electron-withdrawing substituent, which can influence hydrogen bonding and electrostatic interactions. mdpi.com

This group can also enhance metabolic stability by blocking potential sites of metabolism. The replacement of a methoxy (B1213986) group with a difluoromethoxy group can lead to improved pharmacokinetic profiles. mdpi.com The size of the difluoromethoxy group, being larger than a methyl group, may also contribute to increased binding affinity and selectivity through enhanced hydrophobic interactions with the target protein. mdpi.com

| Structural Feature | Potential Interaction Type | Implication for Biological Activity |

| Quinoline Core | π-π stacking, hydrophobic interactions | Binding to target protein |

| 5-hydroxyl Group | Hydrogen bonding (donor and acceptor) | Anchoring within the binding site, antioxidant activity |

| 2-difluoromethoxy Group | Dipole-dipole, hydrophobic interactions | Modulation of binding affinity, improved metabolic stability |

Investigation of Selectivity and Off-Target Interactions at a Mechanistic Level

Selectivity is a critical attribute of any therapeutic agent, as off-target interactions can lead to undesirable side effects. The selectivity of this compound would be determined by the specific interactions its structural features can form with the intended target compared to other proteins.

The unique combination of a planar quinoline ring, a hydrogen-bonding hydroxyl group, and an electron-withdrawing difluoromethoxy group would contribute to its binding profile. Mechanistic studies to investigate selectivity would involve screening the compound against a panel of related proteins or receptors. Competitive binding assays and enzymatic assays would be employed to determine the inhibition constants (Ki) or IC50 values for the primary target versus off-targets. A significantly lower value for the intended target would indicate high selectivity. For instance, some quinolone derivatives are known to be potent and selective inhibitors of specific isozymes of human cytochrome P-450. duke.eduresearchgate.net

Studies on Metabolic Stability in in vitro Systems (e.g., liver microsomes) focusing on degradation pathways and chemical stability

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile and in vivo efficacy. In vitro assays using liver microsomes are standard for assessing metabolic stability. nih.govnuvisan.com These assays contain a variety of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs). nih.gov

The presence of the difluoromethoxy group in this compound is anticipated to enhance its metabolic stability. The strong carbon-fluorine bonds are more resistant to enzymatic cleavage compared to carbon-hydrogen bonds, thus preventing rapid metabolism. chemrxiv.org

In a typical in vitro metabolic stability assay, the compound would be incubated with liver microsomes in the presence of NADPH, a necessary cofactor for CYP enzymes. nih.gov The concentration of the parent compound is monitored over time to determine its half-life (t½) and intrinsic clearance (CLint). nuvisan.com Potential degradation pathways could involve hydroxylation of the quinoline ring or conjugation of the 5-hydroxyl group.

| In Vitro System | Parameter Measured | Expected Outcome for this compound |

| Human Liver Microsomes | Half-life (t½) | Moderate to High |

| Human Liver Microsomes | Intrinsic Clearance (CLint) | Low to Moderate |

| Potential Metabolite | Hydroxylated quinoline | Minor |

| Potential Metabolite | Glucuronide conjugate of 5-ol | Major |

Exploration of Antioxidant Activity Mechanisms

Phenolic compounds, such as those containing a hydroxyl group attached to an aromatic ring, are well-known for their antioxidant properties. dntb.gov.ua The 5-hydroxyl group on the quinoline scaffold of this compound suggests that it may possess antioxidant activity.

The primary mechanisms by which phenolic compounds exert their antioxidant effects include hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). researchgate.net In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET-PT mechanism, the phenolic compound first transfers an electron to the radical, followed by the transfer of a proton.

Computational studies using Density Functional Theory (DFT) can be employed to calculate thermodynamic parameters such as bond dissociation enthalpy (BDE) and ionization potential (IP) to predict the favored antioxidant mechanism. nih.gov Experimental validation would involve assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

| Antioxidant Mechanism | Description | Key Determinant |

| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom from the 5-hydroxyl group to a free radical. | Bond Dissociation Enthalpy (BDE) of the O-H bond. |

| Single Electron Transfer - Proton Transfer (SET-PT) | An electron is first transferred to the radical, followed by a proton from the hydroxyl group. | Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE). |

Future Perspectives and Research Directions

Rational Design and Synthesis of Advanced 2-(Difluoromethoxy)quinolin-5-ol Derivatives with Tailored Molecular Properties

The rational design of novel derivatives of this compound will be a crucial step in unlocking its full therapeutic potential. researchgate.netecorfan.org The difluoromethoxy group is known to favorably modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. rsc.org By strategically modifying the quinoline (B57606) core and introducing various substituents, it is possible to fine-tune the molecule's properties for specific biological applications. nih.gov

For instance, the synthesis of a series of 2,4-disubstituted quinoline derivatives has been explored for antimalarial activity, demonstrating the modular nature of the quinoline scaffold. nih.gov Similarly, the design of 5,6,7-trimethoxy quinolines has yielded potent anticancer agents that inhibit tubulin polymerization. nih.gov These examples underscore the potential for creating diverse libraries of this compound derivatives with a wide range of biological activities.

Stereoselective Synthesis Approaches

The development of stereoselective synthesis methods will be paramount for producing enantiomerically pure derivatives of this compound, which is often critical for optimizing pharmacological activity and reducing off-target effects. rsc.orgwipo.int Recent advancements in asymmetric catalysis offer promising routes to chiral quinoline structures. For example, enantioselective methods for the synthesis of quinolines with multiple chiral elements have been developed, yielding products with high chemo-, regio-, and stereoselectivities. rsc.org Another approach involves the stereoselective synthesis of hexahydroimidazo[1,2-a]quinolines with excellent stereoselectivity. acs.org Metal-free stereoselective annulation of quinolines has also been shown to produce trifluoromethylated oxazinoquinolines with high diastereoselectivity. rsc.org These methodologies could be adapted to control the stereochemistry of substituents on the quinoline core of this compound derivatives.

Exploration of Novel Biological Targets based on Mechanistic Insights

The quinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. biointerfaceresearch.comdoaj.org Derivatives of quinoline have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. ijpsjournal.comnih.govnih.gov

Anticancer: Quinoline derivatives have been investigated as inhibitors of various protein kinases and as agents that disrupt tubulin assembly. ekb.eg

Antimalarial: The quinoline core is central to the activity of well-known antimalarial drugs like chloroquine. biointerfaceresearch.com

Antimicrobial: Quinolines have been developed as potent antibacterial and antifungal agents. nih.gov

Neurodegenerative Diseases: Certain quinoline derivatives have shown potential in treating neurodegenerative disorders. researchgate.net

Given this precedent, future research should focus on identifying the specific molecular targets of this compound and its derivatives. Inverse virtual screening has been used to identify N-myristoyltransferase as a potential target for certain quinoline derivatives in Leishmania. frontiersin.org A similar approach could be employed to uncover novel targets for this compound class, paving the way for new therapeutic applications.

Development of Predictive Models for Structure-Activity Relationships and Physicochemical Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for the rational design of new bioactive compounds. mdpi.comarabjchem.org By developing robust QSAR models for this compound derivatives, researchers can predict the biological activity and physicochemical properties of novel analogs before their synthesis, thereby saving time and resources.

Recent studies have successfully applied 2D and 3D-QSAR models to quinoline derivatives for various applications, including antimalarial agents and dipeptidyl peptidase-4 inhibitors. nih.govmdpi.comresearchgate.net These models have demonstrated good predictive capacity, with high correlation coefficients between predicted and experimental activities. mdpi.com For instance, a 3D-QSAR study on 2,4-disubstituted quinoline derivatives provided statistically validated models that guided the synthesis of new antimalarial agents. nih.gov Docking-based 3D-QSAR models have also been developed for quinoline derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase, a target in cancer therapy. tandfonline.com

Potential Applications as Chemical Probes for Biological Systems

Quinoline derivatives possessing favorable fluorescence properties have been developed as chemical probes for bio-imaging applications. crimsonpublishers.com These probes can be used to visualize and track biological molecules and processes within living cells. crimsonpublishers.comrsc.org The inherent fluorescence of the quinoline scaffold, combined with the unique properties of the difluoromethoxy group, could be harnessed to create novel chemical probes based on this compound.

For example, quinoline-based fluorescent probes have been designed for the detection of zinc ions, which are relevant in neurodegenerative diseases. nih.gov Other quinoline derivatives have been synthesized as molecular probes for the detection of nitric oxide. bohrium.com Furthermore, rationally designed quinolines have been shown to exhibit Raman-chiral-fluorescent activity, making them promising for multimodal diagnostic applications. acs.org By functionalizing the this compound core with appropriate reactive groups, it should be possible to develop a new generation of chemical probes for a variety of biological targets and analytes.

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design. mdpi.comacs.org These technologies can be applied to predict the properties of novel compounds, identify potential biological targets, and design new molecules with desired activities. doaj.orgmdpi.com

ML models have been developed to predict the site selectivity of C-H functionalization in quinolines, which can facilitate the synthesis of new derivatives. doaj.org In another application, a machine learning-based approach was used to design and synthesize hybrids of 8-quinolinesulfonamide and 1,2,3-triazole with antiproliferative activity. mdpi.com Furthermore, ML models have been used to predict the formation of reactive metabolites, which can help in designing safer drug candidates. acs.org The integration of AI and ML into the research and development of this compound derivatives will undoubtedly accelerate the discovery of new lead compounds.

Opportunities for Interdisciplinary Research Collaborations

The multifaceted nature of quinoline chemistry and its broad range of applications necessitate interdisciplinary research collaborations. rsc.org The development of this compound and its derivatives would benefit from the expertise of synthetic organic chemists, medicinal chemists, computational chemists, biologists, and pharmacologists. Such collaborations are essential for advancing the field from fundamental synthesis to preclinical and clinical evaluation. The synthesis of quinoline derivatives through multicomponent reactions is a testament to the power of interdisciplinary approaches, enabling the rapid generation of diverse compound libraries for biological screening. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Difluoromethoxy)quinolin-5-ol, and what are the critical reaction conditions?

- Methodology : Synthesis typically involves introducing the difluoromethoxy group via nucleophilic substitution or fluorination. Key steps include:

- Quinoline core formation : Cyclization of substituted anilines with carbonyl compounds under acidic conditions.

- Difluoromethoxy introduction : Reaction of hydroxyl groups with chlorodifluoromethane (ClCF₂H) or via deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride).

- Optimization : Temperature control (~0–40°C) and inert atmosphere (N₂/Ar) to prevent side reactions.

Characterization via NMR (¹⁹F and ¹H) and mass spectrometry is critical for verifying substitution patterns .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- ¹H/¹⁹F NMR : To confirm substitution patterns and fluorine integration.

- HPLC-MS : For purity assessment and detection of trace impurities (e.g., unreacted precursors).

- Elemental analysis : To validate empirical formula consistency.

- X-ray crystallography (if crystalline): For absolute stereochemical confirmation.

Cross-referencing with analogs (e.g., trifluoromethoxy derivatives) helps distinguish spectral features .

Advanced Research Questions

Q. What analytical challenges arise in detecting degradation products or impurities in this compound, and how can they be addressed?

- Methodology :

- Degradation pathways : Hydrolysis of the difluoromethoxy group under acidic/alkaline conditions generates quinolin-5-ol and fluoride ions.

- Detection : Use ion chromatography for fluoride quantification and LC-HRMS (High-Resolution Mass Spectrometry) for degradant profiling.

- Stability studies : Accelerated stability testing (40°C/75% RH) with forced degradation (oxidative, thermal, photolytic) to identify labile sites.

Reference pharmacopeial methods for related difluoromethoxy benzimidazoles (e.g., gradient HPLC with C18 columns) .

Q. How can researchers elucidate the mechanistic role of the difluoromethoxy group in biological or catalytic systems?

- Methodology :

- Comparative SAR studies : Synthesize analogs (e.g., replacing -OCF₂H with -OCH₃ or -OCF₃) to assess electronic/steric effects on activity.

- Crystallography/molecular docking : Resolve binding interactions with target proteins (e.g., enzymes or receptors).

- Kinetic isotope effects : Use deuterated analogs to study hydrogen-bonding or metabolic stability.

Evidence from trifluoromethoxy analogs suggests enhanced lipophilicity and metabolic resistance .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

- Methodology :

- Parallel synthesis : Generate a library of derivatives with varied substituents (e.g., halogens, alkyl groups) on the quinoline core.

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger Suite) to correlate substituent positions with bioactivity.

- In vitro assays : Test derivatives against target enzymes (e.g., kinases) with IC₅₀ determination.

Studies on naphthalene difluoromethoxy analogs highlight the importance of substitution patterns on activity .

Q. How can researchers address stability issues of this compound in aqueous or biological matrices?

- Methodology :

- Buffered solubility studies : Measure pH-dependent stability (e.g., PBS at pH 7.4 vs. gastric pH 1.2).

- Microsomal assays : Assess metabolic degradation using liver microsomes + NADPH cofactors.

- Formulation strategies : Use cyclodextrin encapsulation or liposomal delivery to enhance stability.

Degradation kinetics of related compounds show susceptibility to enzymatic hydrolysis .

Q. What experimental approaches are recommended for studying cross-reactivity or off-target effects in complex biological systems?

- Methodology :

- Proteome-wide profiling : Use affinity chromatography with immobilized compound to identify binding partners.

- CRISPR-Cas9 screens : Identify genetic modifiers of compound efficacy/toxicity.

- Surface plasmon resonance (SPR) : Quantify binding kinetics with non-target proteins.

Studies on indoor surface chemistry emphasize the role of non-specific adsorption in altering bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.